molecular formula C11H11NO4 B8750440 2H-1,4-Benzoxazine-8-carboxylic acid, 3,4-dihydro-3-oxo-, ethyl ester

2H-1,4-Benzoxazine-8-carboxylic acid, 3,4-dihydro-3-oxo-, ethyl ester

Cat. No. B8750440
M. Wt: 221.21 g/mol
InChI Key: FDZFLMHRDOLGPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2H-1,4-Benzoxazine-8-carboxylic acid, 3,4-dihydro-3-oxo-, ethyl ester is a useful research compound. Its molecular formula is C11H11NO4 and its molecular weight is 221.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2H-1,4-Benzoxazine-8-carboxylic acid, 3,4-dihydro-3-oxo-, ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2H-1,4-Benzoxazine-8-carboxylic acid, 3,4-dihydro-3-oxo-, ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2H-1,4-Benzoxazine-8-carboxylic acid, 3,4-dihydro-3-oxo-, ethyl ester

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

ethyl 3-oxo-4H-1,4-benzoxazine-8-carboxylate

InChI

InChI=1S/C11H11NO4/c1-2-15-11(14)7-4-3-5-8-10(7)16-6-9(13)12-8/h3-5H,2,6H2,1H3,(H,12,13)

InChI Key

FDZFLMHRDOLGPF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C(=CC=C1)NC(=O)CO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of ethyl 3-amino-2-hydroxybenzoate (500 mg), sodium hydrogen carbonate (927 mg) and benzyltributylammonium bromide (983 mg) in chloroform (10 ml) was added dropwise chloroacetyl chloride (374 mg) in chloroform (3 ml) under ice bath cooling. The reaction mixture was stirred at ambient temperature for 1 hour and at 60° C. for 2 hours. To the reaction mixture was added dropwise chloroacetyl chloride (312 mg) in chloroform (3 ml) under ice bath cooling and stirred at 60° C. for 2 hours. After the reaction mixture was concentrated in vacuo, the residue was diluted with chloroform and saturated sodium hydrogen carbonate aqueous solution. The organic layer was separated and washed with brine. The solution was dried over magnesium sulfate and concentrated in vacuo to give ethyl 2H-1,4-benzoxazin-3-one-8-carboxylate (460 mg).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
927 mg
Type
reactant
Reaction Step One
Quantity
374 mg
Type
reactant
Reaction Step One
Quantity
983 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
312 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two

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